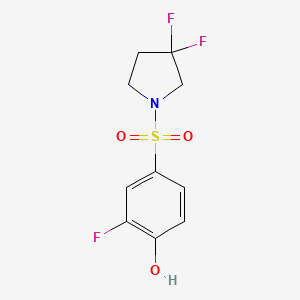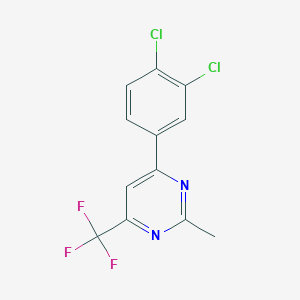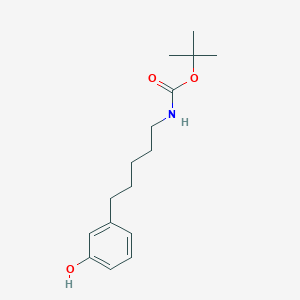![molecular formula C8H11NO3 B13723307 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)
3-Oxa-1-aza-spiro[4.5]decane-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-1-aza-spiro[45]decane-2,8-dione is a heterocyclic compound characterized by a spiro structure, where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spiro compound. The process involves several steps, including alkylation and heterocyclization, to achieve the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis from commercially available reagents suggests that scalable production is feasible. The use of common reagents and straightforward reaction conditions makes this compound a promising candidate for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxa-1-aza-spiro[4.5]decane-2,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
3-Oxa-1-aza-spiro[4.5]decane-2,8-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with similar structural properties.
7,9-Di-tert-butyl-1-oxaspiro[4,5]deca-6,9-diene-2,8-dione: A related compound with different substituents.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: A spiro compound with additional functional groups.
Uniqueness
3-Oxa-1-aza-spiro[4.5]decane-2,8-dione is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-oxa-1-azaspiro[4.5]decane-2,8-dione |
InChI |
InChI=1S/C8H11NO3/c10-6-1-3-8(4-2-6)5-12-7(11)9-8/h1-5H2,(H,9,11) |
Clé InChI |
YVMCPJISEUGRPR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1=O)COC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


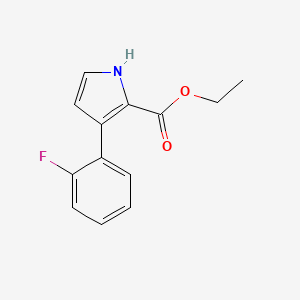
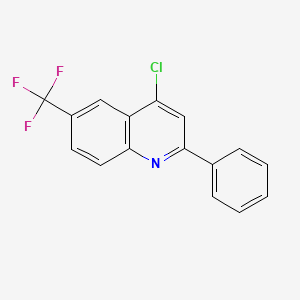
![(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723245.png)
![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
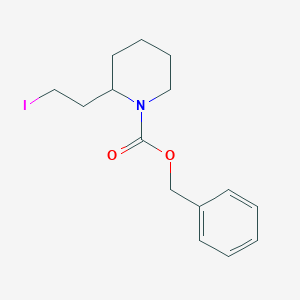
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
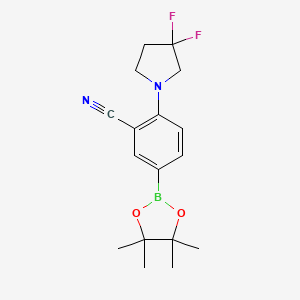

![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)
![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)

